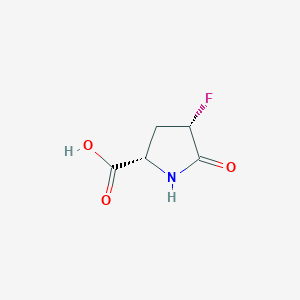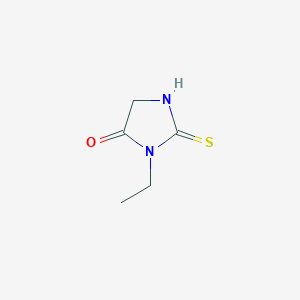
(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C5H6FNO3 It is a fluorinated derivative of pyrrolidine, characterized by the presence of a fluorine atom at the 4th position and a carboxylic acid group at the 2nd position
Wirkmechanismus
Target of Action
The primary target of (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is the enzyme 6-oxocamphor hydrolase . This enzyme is found in Rhodococcus sp., a type of bacteria .
Mode of Action
The compound interacts with its target, the 6-oxocamphor hydrolase, by catalyzing the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction . This results in the production of the optically active (2R,4S)-beta-campholinic acid .
Biochemical Pathways
It’s known that the compound plays a role in the metabolism of certain organic compounds known as iridoids and derivatives . These are monoterpenes containing a skeleton structurally characterized by the presence of a cylopentane fused to a pyran .
Pharmacokinetics
It’s known that the absorption, distribution, metabolism, and excretion (adme) properties of similar compounds can vary widely .
Result of Action
The result of the compound’s action is the production of the optically active (2R,4S)-beta-campholinic acid . This compound could potentially have various applications in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid typically involves the fluorination of a pyrrolidine derivative. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and safety of the fluorination process. Additionally, the development of catalytic systems for selective fluorination is an area of ongoing research, aiming to reduce the environmental impact and improve the overall sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield fluorinated pyrrolidine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated keto acids, while reduction can produce fluorinated alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds
Biology
In biological research, this compound is studied for its potential as a bioisostere in drug design. The presence of fluorine can significantly alter the biological activity and metabolic stability of pharmaceuticals, making it a valuable tool in medicinal chemistry .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased bioavailability and resistance to metabolic degradation .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including fluorinated polymers and coatings. Its incorporation into polymeric structures can enhance properties such as chemical resistance, thermal stability, and mechanical strength .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid: Similar in structure but lacks the oxo group.
(2S,4S)-4-methoxy-pyrrolidine-2-carboxylic acid: Contains a methoxy group instead of a fluorine atom.
(2S,4S)-4-chloro-pyrrolidine-2-carboxylic acid: Contains a chlorine atom instead of fluorine.
Uniqueness
(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of both a fluorine atom and an oxo group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the oxo group provides additional sites for chemical modification and interaction with biological targets .
Eigenschaften
IUPAC Name |
(2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO3/c6-2-1-3(5(9)10)7-4(2)8/h2-3H,1H2,(H,7,8)(H,9,10)/t2-,3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTWBMODBIAMTC-HRFVKAFMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N[C@@H]1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[11-bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine](/img/structure/B3125460.png)

![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3125474.png)


![Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B3125505.png)

![4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione](/img/structure/B3125514.png)



![1-{4'-Bromo-[1,1'-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid](/img/structure/B3125556.png)

